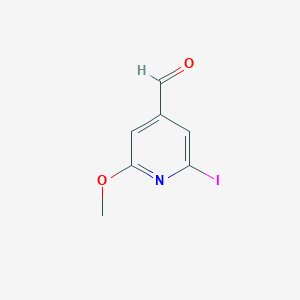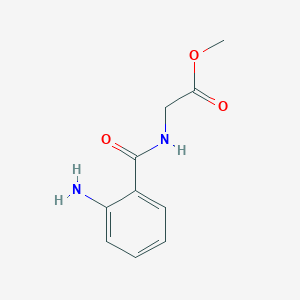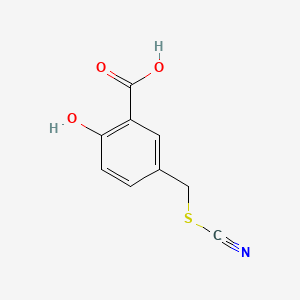
Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- is an organic compound with a unique structure that includes a benzoic acid core substituted with a hydroxyl group at the 2-position and a thiocyanatomethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-hydroxy-5-methylbenzoic acid with thiocyanate under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial applications, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiocyanatomethyl group can be reduced to form thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiocyanatomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoquinones, while reduction of the thiocyanatomethyl group can produce thiols or amines.
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiocyanatomethyl group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid (2-Hydroxybenzoic Acid): Similar structure but lacks the thiocyanatomethyl group.
4-Hydroxybenzoic Acid: Hydroxyl group at the 4-position instead of the 2-position.
2,3-Dihydroxybenzoic Acid: Additional hydroxyl group at the 3-position.
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): Hydroxyl groups at the 3- and 4-positions.
3,4,5-Trihydroxybenzoic Acid (Gallic Acid): Three hydroxyl groups at the 3-, 4-, and 5-positions.
Uniqueness
The presence of the thiocyanatomethyl group in benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- distinguishes it from other benzoic acid derivatives. This unique functional group imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5435-62-1 |
|---|---|
Formule moléculaire |
C9H7NO3S |
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
2-hydroxy-5-(thiocyanatomethyl)benzoic acid |
InChI |
InChI=1S/C9H7NO3S/c10-5-14-4-6-1-2-8(11)7(3-6)9(12)13/h1-3,11H,4H2,(H,12,13) |
Clé InChI |
NLGOHSDNHHRIEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CSC#N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)

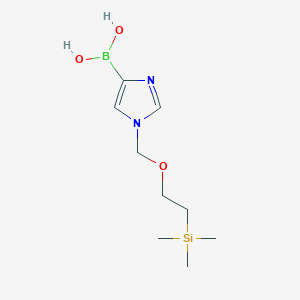
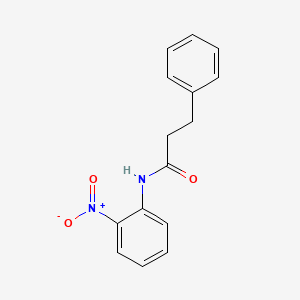


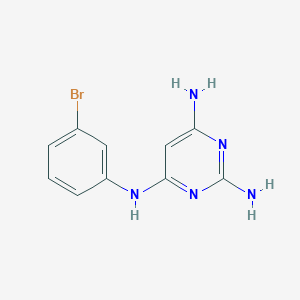
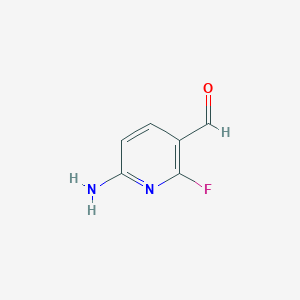
![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)
